8-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Overview
Description
Scientific Research Applications
Receptor Activity and Pharmacological Potential
The compound 8-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its derivatives have been studied for their receptor activity and pharmacological potential. Ivachtchenko et al. (2013) synthesized a series of 2-substituted 8-methyl-5-(2-pyridinylethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, finding one compound to be a highly active antagonist of adrenergic α1A, α1B, α1D, and α2A receptors and serotonin 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors. This research highlights the potential of these compounds in modulating receptor activity related to various neurotransmitters (Ivachtchenko et al., 2013).
Neuroprotective Properties
Compounds in the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole group, including the 8-fluoro-2-methyl variant, exhibit a broad spectrum of pharmacological activities. Ivanov et al. (2001) demonstrated that some hydrogenated derivatives show pronounced neuroprotective properties. This suggests their potential application in treating neurodegenerative diseases or in protecting neural tissue from damage (Ivanov, Afanas'ev, & Bachurin, 2001).
Antitumor Activity
Research has also been conducted on the antitumor properties of derivatives of this compound. A study by Feng et al. (2018) designed and synthesized novel derivatives, evaluating their antiproliferative activity against various cancer cell lines. The study found that these compounds showed moderate to excellent antiproliferative activity, suggesting their potential as anti-cancer agents (Feng et al., 2018).
Central Nervous System Activity
Derivatives of this compound have been studied for their central nervous system (CNS) activities. Harbert et al. (1980) explored the neuroleptic activity of a series of 5-aryltetrahydro-gamma-carbolines, a class of compounds related to the 8-fluoro derivative. They identified potent compounds with significant activity at dopamine receptors, suggesting potential applications in treating CNS disorders (Harbert et al., 1980).
Properties
IUPAC Name |
8-fluoro-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2/c1-15-5-4-12-10(7-15)9-6-8(13)2-3-11(9)14-12/h2-3,6,14H,4-5,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCCYWKGOYWGFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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